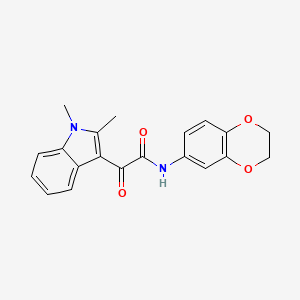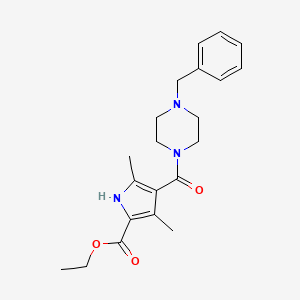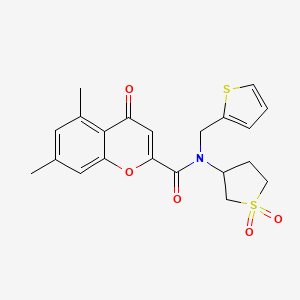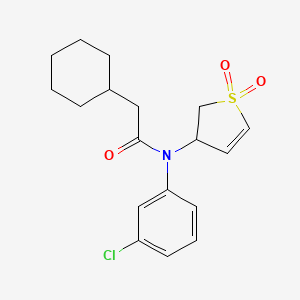![molecular formula C23H24N2O3 B11412616 2-[(4-benzylpiperazin-1-yl)carbonyl]-7,8-dimethyl-4H-chromen-4-one](/img/structure/B11412616.png)
2-[(4-benzylpiperazin-1-yl)carbonyl]-7,8-dimethyl-4H-chromen-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(4-benzylpiperazin-1-yl)carbonyl]-7,8-dimethyl-4H-chromen-4-one is a synthetic organic compound that belongs to the class of chromen-4-one derivatives. This compound is characterized by the presence of a benzylpiperazine moiety attached to the chromen-4-one core structure. Chromen-4-one derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-benzylpiperazin-1-yl)carbonyl]-7,8-dimethyl-4H-chromen-4-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 7,8-dimethyl-4H-chromen-4-one and 4-benzylpiperazine.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of solvents like methanol or ethanol. The reaction mixture is heated to facilitate the formation of the desired product.
Catalysts and Reagents: Common reagents used in the synthesis include sodium cyanoborohydride for reductive amination and various acids or bases to adjust the pH of the reaction mixture.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
2-[(4-benzylpiperazin-1-yl)carbonyl]-7,8-dimethyl-4H-chromen-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Methanol, ethanol, dichloromethane.
Catalysts: Acid or base catalysts depending on the reaction type.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce reduced forms of the compound .
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Mechanism of Action
The mechanism of action of 2-[(4-benzylpiperazin-1-yl)carbonyl]-7,8-dimethyl-4H-chromen-4-one involves its interaction with specific molecular targets. For instance, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic neurotransmission . This action is beneficial in conditions where cholinergic function is impaired, such as in Alzheimer’s disease.
Comparison with Similar Compounds
Similar Compounds
2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Another acetylcholinesterase inhibitor with a similar piperazine moiety.
2-(4-(4-substituted piperazin-1-yl)benzylidene)hydrazinecarboxamide: Known for its carbonic anhydrase inhibitory activity.
Uniqueness
2-[(4-benzylpiperazin-1-yl)carbonyl]-7,8-dimethyl-4H-chromen-4-one stands out due to its unique combination of a chromen-4-one core and a benzylpiperazine moiety, which imparts distinct biological activities and potential therapeutic applications .
Properties
Molecular Formula |
C23H24N2O3 |
|---|---|
Molecular Weight |
376.4 g/mol |
IUPAC Name |
2-(4-benzylpiperazine-1-carbonyl)-7,8-dimethylchromen-4-one |
InChI |
InChI=1S/C23H24N2O3/c1-16-8-9-19-20(26)14-21(28-22(19)17(16)2)23(27)25-12-10-24(11-13-25)15-18-6-4-3-5-7-18/h3-9,14H,10-13,15H2,1-2H3 |
InChI Key |
IXRMUFVHCMQUKN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(C=C1)C(=O)C=C(O2)C(=O)N3CCN(CC3)CC4=CC=CC=C4)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-{[(6,7-dimethyl-1-benzofuran-3-yl)acetyl]amino}-N-(4-methoxyphenyl)-1-benzofuran-2-carboxamide](/img/structure/B11412544.png)
![4-[4-(hexyloxy)phenyl]-3-(2-hydroxyphenyl)-5-(2-methoxyethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B11412552.png)

![8-bromo-5-[(4-chlorophenyl)sulfonyl]-2-methyl-2,3,5,6-tetrahydro-4H-2,6-methano-1,3-benzoxazocin-4-one](/img/structure/B11412566.png)

![3-hydroxy-7-(3-methoxyphenyl)-3-(4-methylphenyl)-5-oxo-2,3,6,7-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile](/img/structure/B11412573.png)



![Methyl 5-(4-ethoxyphenyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-7-carboxylate](/img/structure/B11412598.png)
![Ethyl 1-ethyl-4-[(2-methoxyethyl)carbamoyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate](/img/structure/B11412602.png)
![1',7-dimethyl-2-[3-(propan-2-yloxy)propyl]-2H-spiro[chromeno[2,3-c]pyrrole-1,3'-indole]-2',3,9(1'H)-trione](/img/structure/B11412613.png)
